![molecular formula C10H14O5 B12600576 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- CAS No. 645751-76-4](/img/structure/B12600576.png)
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- is a chemical compound with the molecular formula C10H14O5. It is an ester derivative of 2-pentynoic acid and is characterized by the presence of an ethoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- typically involves the esterification of 2-pentynoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted esters or other derivatives.
Scientific Research Applications
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid: Similar in structure but contains a double bond instead of a triple bond.
4-Pentynoic acid, 2-acetyl-, ethyl ester: Another ester derivative with different substituents.
Pentenoic acids: A group of compounds with similar carbon chain lengths but different functional groups.
Uniqueness
2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)- is unique due to its specific combination of a triple bond and an ester group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
645751-76-4 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl (4S)-4-ethoxycarbonyloxypent-2-ynoate |
InChI |
InChI=1S/C10H14O5/c1-4-13-9(11)7-6-8(3)15-10(12)14-5-2/h8H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
LQISBWHTASUZIS-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](C)OC(=O)OCC |
Canonical SMILES |
CCOC(=O)C#CC(C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


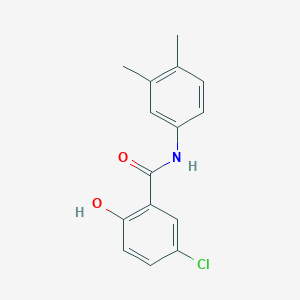
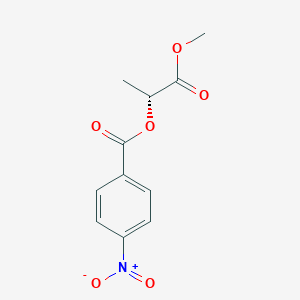
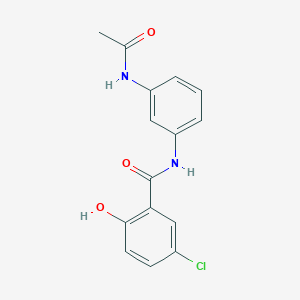
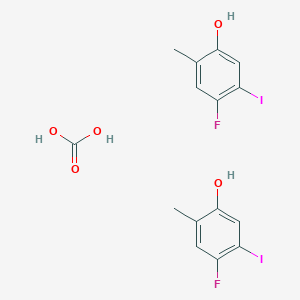
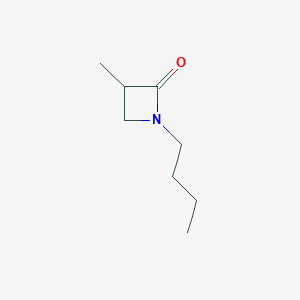
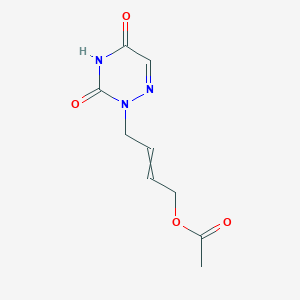

![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
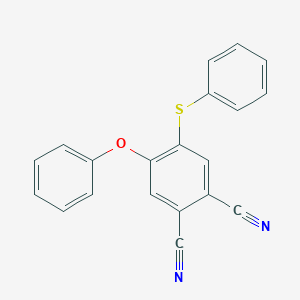
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)


